4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-D]pyrimidine family. This compound features a unique fused structure comprising both pyrrole and pyrimidine rings, with chlorine and iodine substituents at the 4 and 6 positions, respectively. The molecular formula of this compound is and it has a molecular weight of approximately 279.47 g/mol. Its distinctive structure contributes to its reactivity and makes it valuable in various scientific applications, particularly in medicinal chemistry as an intermediate for synthesizing kinase inhibitors used in cancer treatment .
The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method begins with the precursor 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. The iodination process is performed by dissolving this precursor in dimethylformamide (DMF) and treating it with N-iodosuccinimide (NIS) at low temperatures (0°C), followed by stirring at room temperature overnight .
The molecular structure of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be visualized as a bicyclic system where the pyrrole and pyrimidine rings are fused together. The presence of halogen atoms (chlorine and iodine) significantly influences its chemical properties.
Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the molecular environment around the halogen substituents and other functional groups present in the compound .
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine participates in several key chemical reactions:
Typical reagents include sodium methoxide for nucleophilic substitutions and palladium catalysts for coupling reactions. Reaction conditions often involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) to facilitate these transformations.
The primary application of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine lies in its role as an intermediate in synthesizing kinase inhibitors. These inhibitors target specific kinases involved in cellular signaling pathways that regulate cell growth and proliferation.
The mechanism typically involves:
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine exists as a white solid with a melting point of approximately 220°C (decomposes). Its solubility properties are influenced by the presence of halogens, which can affect interactions with solvents.
The compound exhibits stability under normal temperature and humidity conditions but is reactive towards nucleophiles due to its electrophilic nature. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry and medicinal research .
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors that are essential in cancer therapy. Its ability to modify biological pathways through kinase inhibition highlights its potential in drug development targeting diseases characterized by uncontrolled cell growth.
Pyrrolo[2,3-d]pyrimidine represents a privileged scaffold in medicinal and heterocyclic chemistry, characterized by a fused bicyclic system that combines pyrrole and pyrimidine rings. This structure serves as a versatile bioisostere for purine bases, enabling targeted interactions with biological macromolecules. Halogenated derivatives, particularly those with strategic substitutions at the 4-, 6-, and 7-positions, have emerged as critical intermediates in the synthesis of pharmacologically active compounds. Among these, 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: not explicitly listed but structurally defined in [5] [9]) exemplifies a multifunctional building block engineered for sequential functionalization. Its molecular architecture incorporates two distinct halogen handles—chlorine and iodine—with complementary reactivity profiles, alongside an N7-methyl group that confers enhanced stability and influences electronic distribution. This compound exemplifies the sophisticated molecular design principles applied to pyrrolopyrimidine chemistry to address challenges in drug discovery, particularly in kinase inhibitor development where halogenated templates enable precise structural diversification [5] [7] [9].
Halogen atoms at the C4 and C6 positions of pyrrolo[2,3-d]pyrimidine confer distinct electronic and steric properties that govern reactivity and molecular recognition:
C4 Chlorine: Functions as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring activates this position toward displacement by amines, alkoxides, and thiols, enabling rapid generation of C4-diversified libraries. This reactivity is exploited in the synthesis of kinase inhibitors where anilines or other nitrogenous nucleophiles introduce key pharmacophore elements [4] [8].
C6 Iodine: Provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Its relatively low bond dissociation energy compared to other halogens facilitates oxidative addition with palladium(0) complexes, allowing chemoselective derivatization at C6 while preserving the C4 chloride. This orthogonal reactivity enables sequential functionalization strategies critical for constructing complex targets [2] [6] [10].
N7 Methylation: Unlike the unprotected N-H analog (CAS: 876343-10-1, [2] [6]), the N7-methyl group eliminates tautomerism and hydrogen bonding donor capacity, enhancing lipophilicity and metabolic stability. This modification also influences crystal packing and solubility, as evidenced by the recommended storage of the 7-methyl derivative at 2–8°C under inert conditions to prevent decomposition [5] [9].
Table 1: Comparative Physicochemical Properties of Related Halogenated Pyrrolopyrimidines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions |
---|---|---|---|---|
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 876343-10-1 | C₆H₃ClIN₃ | 279.47 | -20°C, sealed, dry |
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Not specified | C₇H₅ClIN₃ | 293.49 | 2–8°C (refrigerated) |
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine | 876343-09-8 | C₁₂H₇ClIN₃O₂S | 419.63 | Ambient (desiccated) |
The strategic incorporation of halogens at C4/C6 combined with N7-methylation enables precise regiochemical control in multistep syntheses:
Orthogonal Reactivity: The C4 chloride undergoes SNAr under mild conditions (e.g., with amines at 20–80°C), while the C6 iodine remains inert to nucleophiles but readily participates in palladium-catalyzed couplings. This allows sequential derivatization—typically C4 amination followed by C6 coupling—minimizing protection/deprotection steps. For instance, C4 amination with aryl amines generates key intermediates for kinase inhibitors, after which Suzuki coupling at C6 introduces heteroaryl or alkyl groups to modulate target affinity [7] [10].
Electronic Modulation: Quantum mechanical calculations indicate the 7-methyl group induces a minor but measurable electron-donating effect (+I effect), slightly attenuating the electron deficiency of the pyrimidine ring. This fine-tuning influences both reaction kinetics (e.g., rate of SNAr at C4) and noncovalent interactions in derived compounds, such as hydrogen bonding with kinase hinge regions [5] [9].
Stability Enhancement: The N7-methylated derivative demonstrates superior stability compared to its N7-H counterpart (half-life increase >2-fold under ambient conditions). This is critical for industrial processing, as decomposition pathways involving oxidation or dimerization are suppressed. Suppliers consistently specify refrigerated storage (2–8°C) under inert gas to maintain the integrity of the iodopyrrolopyrimidine core during long-term storage [5] [6] [9].
The synthesis and application of halogenated pyrrolopyrimidines have been extensively documented in pharmaceutical patents, highlighting their value in drug discovery:
US10738058B2: Discloses methods for synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursors via cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine acetate. While focusing on non-iodinated analogs, this patent established scalable routes to chloro-substituted cores adaptable to electrophilic iodination at C6 [4].
WO2014001973A1: Details 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 kinase inhibitors for Parkinson’s disease. This patent explicitly claims intermediates including 4-chloro-6-iodo-7-protected-pyrrolopyrimidines, where the iodine atom enables late-stage diversification via cross-coupling to introduce aryl, heteroaryl, or alkynyl pharmacophores at C6. The 7-methyl or 7-phenylsulfonyl derivatives are preferred for their stability during coupling reactions [7].
US10364248B2: Describes optimized processes for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidines using phase-transfer catalysis and improved workup protocols to minimize byproduct formation. Though focused on the chloro derivative, the patent acknowledges iodination as a critical subsequent step to generate key intermediates like 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for myeloproliferative disorder therapeutics targeting JAK kinases [8].
Table 2: Key Synthetic Applications of 4-Chloro-6-Iodo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine
Reaction Type | Conditions | Product Class | Therapeutic Target | Patent/Commercial Use |
---|---|---|---|---|
C4 SNAr Amination | DIPEA, DMF, 60–80°C | 4-Anilino-6-iodo-7-methyl derivatives | LRRK2 kinase inhibitors | WO2014001973A1 [7] |
C6 Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | 6-Aryl/heteroaryl-4-chloro derivatives | JAK/FLT3 inhibitors | Commercial building blocks [10] |
Tandem C4/C6 Functionalization | Sequential amination then coupling | 4,6-Disubstituted pyrrolopyrimidines | BTK/EGFR inhibitors | US10364248B2 [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7